The compound can be synthesized through various methods, with its synthesis often documented in chemical literature and patents. It has been cataloged in databases such as PubChem, which provides detailed chemical information including its InChI and molecular formula.
1-(Butan-2-yl)-1,4-diazepane falls under the category of organic compounds, specifically within the class of diazepanes. These compounds are characterized by their nitrogen-containing rings and are related to various biological activities.
The synthesis of 1-(Butan-2-yl)-1,4-diazepane can be achieved through several approaches:
The cyclization process generally involves the formation of an intermediate that undergoes further transformations to yield the final diazepane structure. Precise control over reaction conditions is crucial for optimizing the synthesis.
The molecular structure of 1-(Butan-2-yl)-1,4-diazepane consists of a seven-membered ring with two nitrogen atoms positioned at the 1 and 4 positions. The butan-2-yl group is attached at the nitrogen atom at position 1.
This structural data indicates the presence of a branched alkyl chain attached to a diazepane ring, which can influence its chemical properties and reactivity.
1-(Butan-2-yl)-1,4-diazepane can participate in various chemical reactions:
The conditions for these reactions vary:
These reactions are fundamental for modifying the compound for specific applications in research and industry.
The mechanism of action for 1-(Butan-2-yl)-1,4-diazepane involves its interaction with biological targets. While specific mechanisms may vary based on application, compounds like diazepanes often act as ligands in biochemical assays or as intermediates in drug synthesis.
Upon administration or interaction with biological systems, 1-(Butan-2-yl)-1,4-diazepane may engage with receptors or enzymes, influencing physiological processes. Detailed studies on its pharmacodynamics are necessary to elucidate its precise mechanisms.
The physical properties of 1-(Butan-2-yl)-1,4-diazepane include:
Chemical properties include:
These properties are crucial for determining its behavior in various chemical environments and applications.
1-(Butan-2-yl)-1,4-diazepane has several notable applications:
These applications highlight the compound's versatility across different scientific domains and its potential impact on future research initiatives.
The 1,4-diazepane scaffold (hexahydro-1,4-diazepine) has transitioned from a chemical curiosity first described in 1899 to a privileged structure in modern drug design. This seven-membered ring system featuring two nitrogen atoms at positions 1 and 4 provides exceptional conformational adaptability and diverse vector orientations for pharmacophore attachment, enabling precise optimization of receptor interactions. Early medicinal chemistry applications focused primarily on neurological targets, exemplified by the development of benzodiazepine anxiolytics that dominated psychopharmacology in the late 20th century [7]. However, the emergence of metabolic stability challenges in first-generation compounds prompted strategic innovations in diazepane chemistry [3].
Table 1: Historical Development of Diazepane-Based Therapeutics
Era | Therapeutic Focus | Key Structural Innovations | Clinical Impact |
---|---|---|---|
1960-1980 | Neurological disorders | Benzodiazepine scaffold optimization | FDA approval of diazepam-class anxiolytics |
1990-2010 | Antipsychotics | Piperidine → diazepane bioisosteric replacement | Reduced EPS (e.g., Compound 13) [1] |
2010-Present | Targeted therapies | N-Alkylation diversity (e.g., butan-2-yl) | Improved pharmacokinetic profiles [3] [8] |
The strategic incorporation of the butan-2-yl moiety (sec-butyl group) represents a contemporary response to optimize lipophilicity balance and metabolic resistance. This branched alkyl chain, when attached to the diazepane nitrogen, enhances membrane permeability while avoiding excessive hydrophobicity. The evolution culminated in advanced candidates like the orexin receptor antagonist CW4 (containing 1-(butan-2-yl)-1,4-diazepane), which demonstrated sufficient blood-brain barrier penetration for CNS targeting [8]. Simultaneously, diazepane-containing antifungals like voriconazole derivatives exploited this scaffold's ability to coordinate fungal CYP51 while minimizing human cytochrome interactions [4].
The 1,4-diazepane core exhibits distinct three-dimensional plasticity compared to smaller heterocycles. Its seven-membered ring adopts both chair-like and boat-like conformations, with energy barriers between these states estimated at approximately 5-7 kcal/mol via computational studies [5]. This flexibility enables adaptive binding to diverse biological targets. The introduction of a butan-2-yl substituent at N1 induces significant conformational effects:
Table 2: Comparative Structural Properties of Nitrogen Heterocycles
Scaffold | Ring Size | N-atom Distance (Å) | Conformational Freedom | Relative Basicty (pKa) |
---|---|---|---|---|
Piperazine | 6-membered | 2.8-3.0 | Restricted | 9.7 (aliphatic N) |
Piperidine | 6-membered | N/A | Chair inversion | 11.1 |
1,4-Diazepane | 7-membered | 3.2-3.6 | High (chair/boat) | 8.9 (N4) |
1,4-Diazepane + N1-butan-2-yl | 7-membered | 3.2-3.6 | Constrained chair preference | 9.4 (N4) |
The spatial distribution of the butan-2-yl substituent creates a chiral, three-dimensional architecture ideally suited for asymmetric interactions with biological targets. Molecular docking studies against the OX2 orexin receptor revealed that the (R)-butan-2-yl enantiomer improved binding affinity by 3-fold compared to the (S)-isomer, primarily through enhanced van der Waals contacts with Val134 and Ile135 in transmembrane helix 3 [8]. Quantum chemical modeling further demonstrated that 1-(butan-2-yl)-1,4-diazepane derivatives exhibit frontier orbital energetics (HOMO-LUMO gaps ~4.5-5.0 eV) conducive to charge-transfer interactions with aromatic residues in enzyme binding sites [5].
1-(Butan-2-yl)-1,4-diazepane derivatives demonstrate exceptional polypharmacological potential across therapeutic areas, attributable to their balanced interaction with diverse protein families. Their pharmacological significance manifests in several key domains:
Neurological Disorders: Diazepane-containing dual orexin receptor antagonists (DORAs) like CW4 (Ki OX2R = 38 nM) exploit the scaffold's ability to bridge aromatic and hydrophilic domains within GPCR binding pockets. PET tracer studies with [¹¹C]CW4 confirmed rapid brain uptake (peak SUV >2.5 at 5 min post-injection) in baboon models, validating CNS accessibility [8]. The butan-2-yl moiety specifically contributes to optimal receptor residence time by balancing hydrophobic contact surface and metabolic stability [8].
Antimicrobial Agents: Voriconazole-derived triazolylbutanols incorporate 1,4-diazepane units to enhance antifungal spectrum and reduce off-target cytochrome P450 interactions. Structural-activity relationship (SAR) analyses demonstrate that N1-alkylation (e.g., with butyl variants) maintains potent inhibition of fungal CYP51 (IC50 < 50 nM) while lowering human CYP3A4 inhibition by >10-fold compared to first-generation azoles [4]. This selectivity stems from the differential positioning of the sec-butyl group within the access channel of fungal versus human enzymes.
GPCR and Enzyme Targeting: The diazepane scaffold's versatility is exemplified in its simultaneous application to diverse target classes:
Table 3: Pharmacological Profiling of 1,4-Diazepane Derivatives
The emergence of 1-(butan-2-yl)-1,4-diazepane derivatives represents a strategic evolution in scaffold design, specifically addressing pharmacokinetic limitations of earlier compounds. Metabolic stability studies on CB2 agonists demonstrated that unsubstituted diazepanes suffered rapid hepatic clearance (CLhep > 30 mL/min/kg), while butan-2-yl analogs reduced clearance by >50% through steric blocking of oxidative metabolism [3]. This exemplifies how targeted N-alkylation transforms promising scaffolds into viable drug candidates through rational optimization of drug-like properties while retaining target engagement.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1